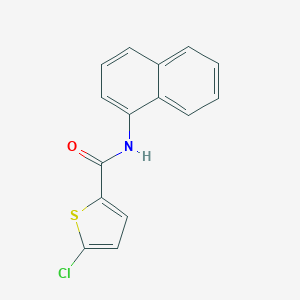

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(naphthalen-1-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C15H10ClNOS and a molecular weight of 287.76 .

Molecular Structure Analysis

The molecular structure of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for better visualization .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 384.8±27.0 °C and its density is predicted to be 1.411±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 12.95±0.30 .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

One study delved into the synthesis, characterization, and anticancer evaluation of derivatives involving naphthalene. These compounds were assessed in vitro for their anticancer activity across multiple cell lines. A specific compound was identified as most active against a breast cancer cell line, showcasing the potential therapeutic applications of such chemical structures in oncology (Salahuddin et al., 2014).

Synthesis and Structural Characterization

Another research focused on the synthesis and characterization of polyimides containing naphthalene pendant groups and flexible ether linkages. The study outlined methods to create novel polyimides that are soluble in common organic solvents, demonstrating the versatility of naphthalene derivatives in material science (Chun-Shan Wang & T. Leu, 2000).

Optical and Redox Properties

Further research investigated the synthesis, molecular structure, and theoretical investigations of a compound closely related to 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide. The study provided insights into the optical and redox properties of such compounds, highlighting their potential in various scientific applications (C. S. Chidan Kumar et al., 2014).

Reactivity and Mechanistic Insights

Moreover, a study on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole provided valuable mechanistic insights into the formation and electrophilic substitution reactions of naphthalene-fused compounds. This research showcases the complex chemical behavior and the potential for developing novel compounds with specific properties (А. Aleksandrov & М. М. El’chaninov, 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a potent inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation process . This inhibition decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

The inhibition of FXa affects the blood coagulation cascade, a complex biochemical pathway that leads to the formation of a blood clot . By inhibiting FXa, the compound disrupts this pathway, reducing the formation of thrombin and, consequently, the formation of fibrin, a protein that forms a meshwork for blood clots .

Pharmacokinetics

It is noted that the compound has good oral bioavailability , suggesting that it is well-absorbed from the gastrointestinal tract and can reach systemic circulation.

Result of Action

The result of the compound’s action is a reduction in the formation of blood clots . By inhibiting FXa and disrupting the blood coagulation cascade, the compound prevents the formation of thrombin and fibrin, thereby reducing the risk of thromboembolic diseases .

Eigenschaften

IUPAC Name |

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBDJBVEJJMDBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B445774.png)

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-chloro-2-thiophenecarboxamide](/img/structure/B445775.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-bromo-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B445776.png)

![N'-[(Z)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide](/img/structure/B445779.png)

![Ethyl 4,5-dimethyl-2-{[(2-naphthyloxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B445784.png)

![2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445791.png)

![N-butyl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B445793.png)

![3-(3,4-dimethoxyphenyl)-N-[3-nitro-5-(2-pyridinylsulfanyl)phenyl]acrylamide](/img/structure/B445794.png)